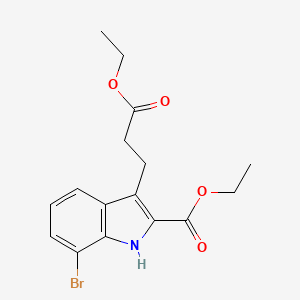

ethyl 7-bromo-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate

Descripción

Ethyl 7-bromo-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate is a brominated indole derivative featuring an ethyl ester group at position 2 and a 3-ethoxy-3-oxopropyl substituent at position 3 of the indole core. This compound is of interest in medicinal chemistry and materials science due to the versatility of the indole scaffold, which is prevalent in bioactive molecules. Its synthesis typically involves multi-step reactions, including esterification and alkylation, to introduce the functionalized side chains .

Propiedades

IUPAC Name |

ethyl 7-bromo-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO4/c1-3-21-13(19)9-8-11-10-6-5-7-12(17)14(10)18-15(11)16(20)22-4-2/h5-7,18H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQNLJAIBKGNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(NC2=C1C=CC=C2Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of indole compounds exhibit anticancer properties. Ethyl 7-bromo-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated its efficacy against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

Indole derivatives are known for their antimicrobial activity. This compound has shown promising results in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Synthesis and Derivative Studies

Table 1 summarizes various derivatives of this compound that have been synthesized and their respective biological activities.

Case Studies

Case Study 1: Anticancer Screening

In a controlled laboratory setting, this compound was tested against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth effectively, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole derivatives and heterocyclic analogs, emphasizing substituent effects, molecular properties, and synthetic pathways.

Indole-Based Analogs

Ethyl 7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

- Molecular Formula: C₁₄H₁₆BrNO₃

- Molecular Weight : 326.19 g/mol

- Key Differences : Replaces the 3-ethoxy-3-oxopropyl group with a 3-hydroxypropyl chain.

- This modification may alter biological activity, as seen in analogs targeting antioxidant or receptor-binding applications .

5-Bromo-3-hydroxy-1H-indole-2-carboxylic Acid Ethyl Ester

- Molecular Formula: C₁₁H₁₀BrNO₃

- Molecular Weight : 284.11 g/mol

- Key Differences : Lacks the 3-ethoxy-3-oxopropyl chain; features a hydroxyl group at position 3.

- Implications : Simplified structure reduces steric bulk but diminishes opportunities for further functionalization. The hydroxyl group may confer antioxidant properties, as observed in ischemia-treatment candidates .

Methyl 7-Bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methyl-1H-indole-2-carboxylate

- Molecular Formula: C₁₆H₁₆BrClNO₄

- Molecular Weight : 388.64 g/mol

- Key Differences :

- Methyl ester at position 2 instead of ethyl.

- Chlorine substituent at position 4.

- N-methylation of the indole nitrogen.

- N-methylation improves metabolic stability but may reduce solubility .

Heterocyclic Analogs

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-oxopiperidine-1-carboxylate (Compound 6)

- Molecular Formula: C₁₃H₂₁NO₅

- Molecular Weight : 283.31 g/mol

- Key Differences : Replaces the indole core with a piperidine ring.

- Implications : The piperidine scaffold alters electronic properties and conformational flexibility. This analog is a precursor to bicyclic lactams, demonstrating utility in synthesizing complex heterocycles via hydrogenation and thioamide formation .

Substituent Effects on Properties

Q & A

Q. What synthetic strategies are commonly employed for ethyl 7-bromo-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, halogenation, and coupling. For example:

- Step 1: Bromination of the indole core using reagents like NBS (N-bromosuccinimide) to introduce the bromine substituent.

- Step 2: Introduction of the 3-ethoxy-3-oxopropyl group via alkylation or Michael addition. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been utilized for similar indole derivatives, as seen in , where PEG-400:DMF solvent systems and CuI catalysts achieved moderate yields (46%) .

- Critical Factors: Solvent choice (e.g., PEG-400 enhances solubility of polar intermediates), catalyst loading (excess CuI may lead to side reactions), and reaction time (overnight stirring ensures completion). Purification via column chromatography (e.g., 70:30 EtOAc:hexane gradients) is essential to isolate the product .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- 1H/13C NMR: Key signals include the ethyl ester protons (δ ~4.1–4.5 ppm, quartet) and the indole NH proton (δ ~10–12 ppm, broad). The 3-ethoxy-3-oxopropyl group’s methylene protons appear as triplets (δ ~2.5–3.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 397.0653 for a related bromo-indole compound) .

- X-ray Crystallography: Reveals planar indole cores and intermolecular hydrogen bonding (e.g., O—H⋯O interactions in crystal lattices), critical for validating stereochemistry .

Advanced Research Questions

Q. How can researchers address low yields during the introduction of the 3-ethoxy-3-oxopropyl group?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Optimizing Catalysts: Switching from CuI to Pd-based catalysts for better regioselectivity in coupling reactions.

- Solvent Screening: Testing polar aprotic solvents (e.g., DMF, DMSO) to improve intermediate solubility. highlights PEG-400:DMF mixtures for enhanced reaction efficiency .

- Temperature Control: Lowering reaction temperatures to reduce decomposition of sensitive intermediates. For example, maintaining 0°C during acid chloride formation (as in ) minimizes byproducts .

Q. How can contradictions between theoretical and experimental spectral data be resolved?

Methodological Answer: Discrepancies in NMR or MS data may arise from tautomerism or crystal packing effects.

- Dynamic NMR: Variable-temperature NMR can detect tautomeric equilibria (e.g., keto-enol shifts in ester groups).

- Computational Validation: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and compare them to experimental values. For example, used crystallography to confirm hydrogen-bonding networks that explain deviations in O—H stretching frequencies .

- Multi-Technique Cross-Validation: Combining X-ray data (bond lengths/angles) with IR spectroscopy (functional group vibrations) ensures consistency .

Q. What structural modifications enhance the biological activity of this indole derivative?

Methodological Answer:

- Substituent Engineering: Adding electron-withdrawing groups (e.g., trifluoromethyl) at position 6 improves metabolic stability, as seen in mycobacterial inhibitors (). Conversely, morpholinoethyl groups () enhance solubility and receptor binding .

- Bioisosteric Replacement: Replacing the ethyl ester with a methyl ester reduces steric bulk, improving enzyme active-site fit. demonstrates how dimethylamino and phenylthio groups modulate antimicrobial activity .

- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents followed by in vitro assays (e.g., MIC testing against Mycobacterium tuberculosis) identifies pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.